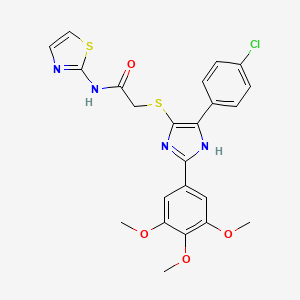
2-((5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C23H21ClN4O4S2 and its molecular weight is 517.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a novel hybrid molecule that combines imidazole and thiazole moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure
The compound's structure can be described as follows:
- Imidazole ring : A five-membered ring containing two nitrogen atoms.
- Thiazole moiety : A five-membered ring containing sulfur and nitrogen.
- Chlorophenyl and trimethoxyphenyl groups : These substituents are expected to enhance the biological activity through various interactions.
Anticancer Activity
Research indicates that compounds containing imidazole and thiazole structures exhibit significant anticancer properties. For example, similar imidazole derivatives have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SISO (Cervical Cancer) | 2.38 - 3.77 |
| Compound B | RT-112 (Bladder Cancer) | 3.42 - 5.59 |
| Compound C | MCF-7 (Breast Cancer) | 0.54 - 1.82 |
In particular, studies have shown that the compound can induce apoptosis in cancer cells, with increased percentages of early and late apoptotic cells observed at higher concentrations .
Antimicrobial Activity
The thiazole component of the compound is associated with antimicrobial properties. Thiazolidin-4-one derivatives have been reported to exhibit a range of activities against bacteria and fungi:
| Activity Type | Example Compounds | MIC (µM) |
|---|---|---|
| Antibacterial | Compound D | 0.046 - 3.11 |
| Antifungal | Compound E | 1.82 - 5.59 |
These compounds often show enhanced activity against resistant strains of bacteria, suggesting potential therapeutic applications in infectious diseases .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : The ability to trigger apoptotic pathways is critical for anticancer activity. Studies indicate that compounds with imidazole rings can activate caspases leading to cell death .
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may help mitigate oxidative stress-related damage in cells .
Case Studies
- Anticancer Efficacy : In a study evaluating the efficacy of imidazole-thiazole derivatives against MCF-7 breast cancer cells, it was found that certain modifications significantly enhanced cytotoxicity, with IC50 values as low as 0.54 µM .
- Antimicrobial Testing : A series of thiazolidinone derivatives were tested against various pathogens, revealing potent activity against drug-resistant strains with MIC values significantly lower than conventional antibiotics .
属性
IUPAC Name |
2-[[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O4S2/c1-30-16-10-14(11-17(31-2)20(16)32-3)21-27-19(13-4-6-15(24)7-5-13)22(28-21)34-12-18(29)26-23-25-8-9-33-23/h4-11H,12H2,1-3H3,(H,27,28)(H,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYMKDSWDZSCHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














